Strevertene B

Description

Properties

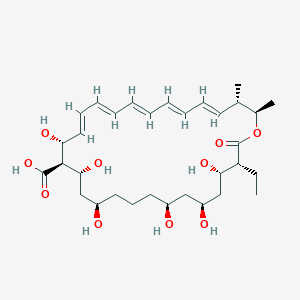

Molecular Formula |

C32H50O10 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-3-ethyl-4,6,8,12,14,16-hexahydroxy-27,28-dimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |

InChI |

InChI=1S/C32H50O10/c1-4-26-28(37)20-25(35)18-23(33)15-13-16-24(34)19-29(38)30(31(39)40)27(36)17-12-10-8-6-5-7-9-11-14-21(2)22(3)42-32(26)41/h5-12,14,17,21-30,33-38H,4,13,15-16,18-20H2,1-3H3,(H,39,40)/b6-5+,9-7+,10-8+,14-11+,17-12+/t21-,22+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1 |

InChI Key |

CBRAUJSCEKZDDA-HHSBRKDXSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](C[C@H](C[C@H](CCC[C@H](C[C@H]([C@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)C)O)C(=O)O)O)O)O)O)O |

Canonical SMILES |

CCC1C(CC(CC(CCCC(CC(C(C(C=CC=CC=CC=CC=CC(C(OC1=O)C)C)O)C(=O)O)O)O)O)O)O |

Synonyms |

strevertene B |

Origin of Product |

United States |

Q & A

How can I design a rigorous literature search strategy to identify gaps in Strevertene B research?

Methodological Answer:

Begin by selecting interdisciplinary databases (e.g., PubMed, SciFinder, Web of Science) and use Boolean operators with keywords like "this compound", "biosynthetic pathways", "pharmacokinetics", and "structure-activity relationships". Apply inclusion criteria: peer-reviewed articles (2015–2025), preclinical/clinical studies, and mechanistic analyses. Exclude reviews, non-English papers, and studies lacking raw data. Use SciFinder’s substructure search to identify derivatives and patents. Track citation networks to map knowledge evolution. Validate search completeness via backward/forward snowballing .

What experimental parameters are critical for establishing baseline pharmacological properties of this compound?

Methodological Answer:

- In vitro assays: Use dose-response curves (IC50/EC50) across ≥3 cell lines (e.g., cancer, normal) with controls for cytotoxicity (MTT assay).

- Pharmacokinetics: Measure plasma stability (HPLC), protein binding (equilibrium dialysis), and metabolic half-life (microsomal incubation).

- Solubility: Apply shake-flask method with buffers (pH 1.2–7.4).

- Data rigor: Replicate experiments ≥3 times, report mean ± SD, and validate via ANOVA with post-hoc Tukey tests .

How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Contextual analysis: Compare experimental conditions (e.g., cell density, serum concentration, incubation time).

- Statistical scrutiny: Apply sensitivity analysis to outliers; use Bland-Altman plots for inter-method variability.

- Mechanistic hypotheses: Probe off-target effects via kinome-wide profiling or CRISPR screens .

What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold diversification: Use parallel synthesis with varying substituents (e.g., halogens, alkyl chains) at positions 3, 7, and 12.

- Reaction optimization: Screen catalysts (e.g., Pd/C vs. Wilkinson’s catalyst) and solvents (DMF vs. THF) via Design of Experiments (DoE).

- Purity control: Characterize intermediates via LC-MS (≥95% purity) and confirm stereochemistry via X-ray crystallography or NOESY .

How can researchers validate the reproducibility of this compound’s reported mechanisms in independent studies?

Methodological Answer:

- Protocol replication: Adhere to original methods (e.g., buffer composition, incubation temperature) with explicit documentation.

- Positive controls: Include reference compounds (e.g., known kinase inhibitors) to confirm assay functionality.

- Blinded analysis: Assign sample IDs randomly to minimize bias.

- Data sharing: Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .

What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Methodological Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50 and Hill slope.

- Multivariate analysis: Use PCA to isolate confounding variables (e.g., animal weight, dosing schedule).

- Power analysis: Calculate sample size (α=0.05, β=0.2) via G*Power software to ensure detectability of ≥20% effect size .

How should mechanistic studies differentiate between direct and indirect interactions of this compound with target proteins?

Methodological Answer:

- Biophysical assays: Perform surface plasmon resonance (SPR) or ITC to measure binding affinity (KD).

- Genetic knockdown: Use siRNA/shRNA to silence putative targets; rescue experiments confirm specificity.

- Proteomic profiling: Apply thermal shift assays or CETSA to identify stabilized proteins .

What criteria determine the selection of in vivo models for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Disease relevance: Use transgenic models (e.g., xenografts with patient-derived cells) over standard cell lines.

- Pharmacodynamic endpoints: Measure tumor volume reduction (caliper) or biomarker modulation (ELISA).

- Ethical compliance: Follow ARRIVE guidelines for sample size justification and humane endpoints .

How can researchers address variability in this compound’s bioavailability across preclinical species?

Methodological Answer:

- Formulation adjustment: Test nanoemulsions or liposomes to enhance solubility.

- Allometric scaling: Predict human pharmacokinetics using rat/monkey data and physiologically based modeling (GastroPlus).

- IVIVC analysis: Correlate in vitro dissolution profiles with in vivo absorption .

What validation steps ensure the accuracy of computational models predicting this compound’s off-target effects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.